Methyl 2,3,3-trifluoro-3-methoxypropanoate

Description

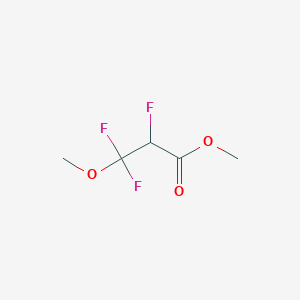

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3,3-trifluoro-3-methoxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3/c1-10-4(9)3(6)5(7,8)11-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTCBKKHRASHQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(OC)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660315 | |

| Record name | Methyl 2,3,3-trifluoro-3-methoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-69-0 | |

| Record name | Methyl 2,3,3-trifluoro-3-methoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2,3,3 Trifluoro 3 Methoxypropanoate and Its Analogues

Established Synthetic Routes and Reaction Conditions

Established methods for the synthesis of Methyl 2,3,3-trifluoro-3-methoxypropanoate and its analogues primarily rely on classical organic reactions, including esterification and transformations from readily available industrial fluorochemicals.

Esterification Approaches

Direct esterification of the corresponding carboxylic acid, 2,3,3-trifluoro-3-methoxypropanoic acid, with methanol (B129727) is a fundamental approach to obtaining this compound. This acid-catalyzed reaction, typically employing a strong acid catalyst, drives the equilibrium towards the ester product.

A relevant analogue, the synthesis of methyl 3,3,3-trifluoropropionate from 3,3,3-trifluoropropionic acid and anhydrous methanol, highlights typical reaction conditions. This process can be effectively carried out using a slightly soluble tungsten compound as a catalyst at temperatures ranging from 60-100°C with magnetic stirring for 2-12 hours. google.com Such methods are characterized by their simplicity and potential for high yields, making them suitable for industrial-scale production. google.com

| Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 3,3,3-Trifluoropropionic acid, Anhydrous Methanol | Slightly soluble tungsten compound | 60-100 | 2-12 | >80 |

This table presents typical conditions for the esterification of a structurally similar compound, 3,3,3-trifluoropropionic acid.

Challenges in the direct esterification of more complex fluorinated acids can arise. For instance, in the esterification of 2-methoxy-2-phenyl-3,3,3-trifluoropropionic acid, kinetic resolution can lead to a non-stoichiometric ratio of diastereomeric esters if the reaction does not go to completion. To circumvent this, an excess of the carboxylic acid can be employed to ensure the complete conversion of the alcohol.

Transformations from Industrially Relevant Fluorinated Precursors (e.g., Hexafluoropropene-1,2-oxide derivatives)

A significant and industrially relevant pathway to fluorinated propanoates involves the ring-opening of hexafluoropropene-1,2-oxide (HFPO), a key intermediate in organofluorine chemistry. chemrxiv.orgethz.ch The reaction of HFPO with nucleophiles, such as alcohols, provides a versatile route to various fluorinated esters.

Specifically, the synthesis of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate, a precursor to other valuable compounds, has been developed from industrial HFPO. researchgate.net This reaction involves the nucleophilic attack of methanol on the epoxide ring of HFPO. A notable characteristic of the ring-opening of perfluorinated epoxides like HFPO is that the nucleophilic attack preferentially occurs at the more sterically hindered carbon atom, a deviation from the typical regioselectivity observed in non-fluorinated epoxides. This abnormal regioselectivity is attributed to the electronic effects of the fluorine atoms.

The resulting methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate can then be further transformed. For instance, treatment with sulfuric acid can convert it to methyl 3,3,3-trifluoropyruvate with high yields. researchgate.net While not directly yielding the target molecule, this demonstrates the utility of HFPO derivatives in accessing highly functionalized three-carbon fluorinated esters.

| Precursor | Reagent | Key Intermediate |

| Hexafluoropropene-1,2-oxide (HFPO) | Methanol | Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate |

This table illustrates the transformation of an industrial fluorinated precursor to a key intermediate for fluorinated ester synthesis.

Development of Novel Synthetic Strategies

Recent advancements in synthetic methodology have focused on developing more efficient, selective, and environmentally friendly routes to fluorinated molecules, including catalytic protocols, stereoselective approaches, and methods incorporating green chemistry principles.

Catalytic Synthesis Protocols

The development of catalytic methods for the synthesis of fluorinated esters is an area of active research. While specific catalytic protocols for this compound are not extensively documented, general strategies for the catalytic fluorination of β-keto esters and other carbonyl compounds can be adapted. These often involve the use of transition metal catalysts or organocatalysts to facilitate the introduction of fluorine or fluorinated groups.

For example, catalytic enantioselective electrophilic fluorination of β-keto esters has been achieved using chiral phase-transfer catalysts with fluorinating agents like N-fluorobenzenesulfonimide (NFSi). acs.org Another approach involves the dual activation of ketene (B1206846) enolates generated from acid chlorides using a combination of a chiral nucleophile and an achiral transition metal complex, leading to highly enantioselective α-fluorination. nih.gov These catalytic systems offer pathways to chiral fluorinated esters with high efficiency and stereocontrol.

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of chiral fluorinated molecules is of significant interest due to their potential applications in pharmaceuticals and agrochemicals. Stereoselective and enantioselective approaches to α-fluoro-α-alkoxy esters and their analogues often employ chiral auxiliaries, catalysts, or enzymes.

Recent progress has been made in the development of highly stereoselective methods for constructing fluorinated stereogenic carbon centers. nih.gov For instance, the enantioselective synthesis of α-fluoro-β-hydroxy esters has been achieved through aldol (B89426) reactions of lithium enolates of fluoroacetates with aldehydes. ethz.ch Biocatalytic approaches, such as the use of ene reductases for the asymmetric reduction of α-fluoroenones and α-fluoroenoates, offer a green and highly selective route to enantioenriched alkyl fluorides. chemrxiv.org Furthermore, engineered enzymes have been utilized for the asymmetric N-H carbene insertion reaction to produce enantioenriched α-trifluoromethyl amines, which are valuable synthons. nih.gov

| Catalytic System | Substrate Type | Product Type | Key Features |

| Chiral Phase-Transfer Catalyst | β-Keto Esters | α-Fluoro-β-keto esters | Mild conditions, good to moderate enantioselectivity |

| Chiral Nucleophile/Transition Metal | Acid Chlorides | α-Fluoro Esters | High enantioselectivity (>99% ee) |

| Ene Reductases | α-Fluoroenones/enoates | Chiral Fluoroalkanes | Green, high yield and selectivity |

This table summarizes various stereoselective and enantioselective approaches to fluorinated esters and related compounds.

Green Chemistry Considerations in Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of organofluorine compounds to minimize environmental impact. sciencedaily.comchemistryworld.com This includes the use of less hazardous reagents, development of catalytic processes, and maximization of atom economy. wikipedia.orgwordpress.com

Key aspects of green chemistry in the synthesis of fluorinated compounds include:

Alternative Fluorinating Reagents: Moving away from hazardous reagents like elemental fluorine towards safer alternatives. Recent developments include PFAS-free synthesis methods for introducing trifluoromethyl groups. sciencedaily.comchemistryworld.com

Catalytic Methods: The use of catalysts reduces the need for stoichiometric reagents, thereby minimizing waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. wikipedia.orgwordpress.com Addition reactions, for example, are inherently more atom-economical than substitution or elimination reactions. rsc.org

Biocatalysis: The use of enzymes offers reactions under mild conditions with high selectivity, reducing energy consumption and by-product formation. nih.govnih.gov

The development of synthetic routes that are both efficient and environmentally benign is a critical goal in modern organofluorine chemistry.

Optimization of Synthetic Parameters for Enhanced Yield and Selectivity

The optimization of a synthetic route focuses on adjusting various reaction parameters to maximize product yield and selectivity while minimizing reaction time and the formation of byproducts. For fluorinated esters, key parameters include the choice of catalyst, solvent, reaction temperature, time, and the molar ratio of reactants.

Research into the synthesis of analogous compounds, such as methyl 3,3,3-trifluoropropionate, offers a valuable model for optimization. One documented method involves the esterification of 3,3,3-trifluoropropionic acid with anhydrous methanol. google.com The optimization of this process involves the careful selection of a catalyst and the adjustment of reaction conditions. Slightly soluble tungsten compounds, like tungstic acid, have been identified as effective catalysts for this transformation. google.com

The impact of varying reaction parameters on the synthesis of methyl 3,3,3-trifluoropropionate is detailed below. The data illustrates a systematic approach to optimizing for high conversion and selectivity.

Table 1: Optimization of Reaction Parameters for Methyl 3,3,3-trifluoropropionate Synthesis google.com

| Parameter | Condition 1 | Condition 2 | Optimal Range |

|---|---|---|---|

| Temperature | 60°C | 100°C | 80-90°C |

| Reaction Time | 2 hours | 12 hours | 6-7 hours |

| Catalyst (Tungstic Acid) to Acid Mass Ratio | 0.005:1 | 0.2:1 | 0.01-0.1:1 |

| Acid to Methanol Molar Ratio | 1:0.8 | 1:2.0 | 1:1.0-1.5 |

| Stirring Speed | 200 rpm | 1000 rpm | 400-800 rpm |

| Resulting Yield | Up to 82.1% | >80% |

Furthermore, the choice of solvent can dramatically influence reaction outcomes, particularly in fluorinated chemistry. Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are known to stabilize ionic intermediates and can enable or accelerate challenging transformations. nih.gov While not explicitly documented for the title compound, the use of such highly polar, hydrogen-bond-donating solvents is a key parameter to consider in optimizing the synthesis of complex fluorinated esters. nih.gov

Scale-Up Considerations and Industrial Relevance of Synthetic Routes

Transitioning a synthetic route from a laboratory setting to an industrial scale introduces a new set of challenges. The primary goals are to ensure safety, cost-effectiveness, environmental sustainability, and process robustness. For fluorinated compounds like this compound and its analogues, these considerations are paramount.

The synthesis of methyl 3,3,3-trifluoropropionate via the esterification of its corresponding acid with methanol is noted for its suitability for industrial production due to its simple, one-step process and high yield. google.com Key factors that make this route industrially relevant include:

Simplicity: A one-step reaction reduces the need for complex reactor setups and multiple processing stages. google.com

High Yield: Yields exceeding 80% make the process economically viable. google.com

Catalyst: The use of a slightly soluble, and therefore potentially recoverable and reusable, catalyst is advantageous for cost and waste reduction. google.com

Environmental Profile: The process is described as environmentally friendly, which is a significant factor in modern chemical manufacturing. google.com

Another aspect relevant to the industrial synthesis of related compounds involves the transformation of existing fluorinated ethers. For instance, the conversion of methyl 2,2,3,3,-tetrafluoro-3-methoxypropionate to other valuable fluorinated carbonyl compounds can be achieved with high efficiency. google.com This process, which can achieve yields of over 95%, operates at temperatures between 60°C and 140°C using catalysts such as antimony pentafluoride (SbF₅). google.com

Table 2: Industrial Viability of Synthetic Routes for Fluorinated Esters

| Factor | Laboratory Synthesis Focus | Industrial Scale-Up Consideration |

|---|---|---|

| Reaction Vessel | Glassware | Large-scale steel or glass-lined reactors |

| Heat Transfer | Heating mantles, oil baths | Jacketed reactors with precise temperature control systems to manage exothermic/endothermic processes |

| Reagent Addition | Manual addition | Automated, controlled pumping systems for safety and consistency |

| Process Safety | Standard fume hood protection | Comprehensive hazard analysis (HAZOP), pressure relief systems, and containment strategies |

| Product Purification | Chromatography, small-scale distillation | Fractional distillation columns, crystallization, and filtration systems designed for large volumes |

| Cost-Effectiveness | Reagent cost is a factor | Raw material cost, energy consumption, waste disposal, and cycle time are critical economic drivers |

The industrial relevance of these synthetic routes is tied to their efficiency and simplicity. A process with fewer steps, high selectivity, and readily available starting materials is always preferred for large-scale production. The methods described for analogues of this compound, which emphasize high-yield, single-step reactions, are indicative of industrially viable pathways. google.com

Reactivity and Reaction Mechanisms of Methyl 2,3,3 Trifluoro 3 Methoxypropanoate

Electronic Effects of the Methoxy (B1213986) and Trifluoro Groups on Compound Reactivity

The presence of both a methoxy (-OCH₃) group and trifluoro (-CF₃, although in this specific molecule it is a -CF₂- and a -CF- group) substituents on the propanoate backbone significantly modulates the electronic properties and, consequently, the reactivity of the ester. ontosight.ainih.gov The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through inductive effects. nih.gov This strong electron withdrawal enhances the electrophilic character of adjacent carbon atoms. nih.gov Conversely, the methoxy group can act as an electron-donating group through resonance, where its lone pair of electrons on the oxygen can interact with adjacent pi systems or electron-deficient centers. ontosight.aiuba.ar

In Methyl 2,3,3-trifluoro-3-methoxypropanoate, the fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect), which increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the carbonyl group more susceptible to attack by nucleophiles. The trifluoromethyl group's ability to increase the reactivity of adjacent electrophilic functional groups is a well-documented phenomenon. nih.gov

Investigation of Nucleophilic Reaction Pathways

The enhanced electrophilicity of the carbonyl carbon in this compound makes it a prime substrate for a variety of nucleophilic reactions. These reactions typically proceed through a nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate. libretexts.orglibretexts.org

Ester hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, can be catalyzed by acid or base. Under basic conditions (saponification), a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. masterorganicchemistry.com The presence of electron-withdrawing fluorine atoms accelerates this process by stabilizing the forming negative charge on the tetrahedral intermediate.

Enzyme-catalyzed hydrolysis offers a highly selective alternative for fluorinated esters. mdpi.comnih.gov Hydrolases, such as lipases and esterases, are known to catalyze the hydrolysis of a wide range of esters, including those with fluorine substituents. mdpi.comresearchgate.net These enzymatic reactions are valued for their high chemo-, regio-, and enantioselectivity, often proceeding under mild conditions (neutral pH, room temperature). mdpi.com For instance, studies on similar fluorinated esters have shown that enzymes like Candida lipolytica esterase can effectively resolve racemic mixtures, producing enantiomerically pure acids and unreacted esters. researchgate.net The enzyme's active site provides a specific environment that can differentiate between enantiomers, leading to high enantiomeric excess (ee). mdpi.com

Table 1: Examples of Enzyme-Catalyzed Hydrolysis of Fluorinated Esters

| Enzyme | Substrate Type | Products | Selectivity | Reference |

| Hydrolases (e.g., Amano PS) | Racemic fluorinated 3-arylcarboxylic acid esters | (S)-carboxylic acids and unreacted (R)-esters | High yield and high enantiomeric purity | mdpi.com |

| Lipase PSIM (Burkholderia cepacia) | Racemic β-fluorophenyl-substituted β-amino carboxylic esters | (S)-β-amino acids and unreacted (R)-β-amino esters | Excellent ee values (≥99%) | mdpi.com |

| Candida lipolytica esterase | (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate | (R)-acid and unreacted (S)-ester | (S)-ester with 99% ee | researchgate.net |

The mechanism for enzymatic hydrolysis typically involves the formation of an acyl-enzyme intermediate. In some cases involving fluorinated substrates, the acidity of the α-proton is increased, which can lead to alternative mechanisms, such as the formation of a ketene (B1206846) intermediate, further accelerating the hydrolysis rate compared to non-fluorinated analogues. pnas.org

Beyond hydrolysis, the ester can undergo nucleophilic acyl substitution with a variety of nucleophiles. libretexts.orgmasterorganicchemistry.com This class of reaction follows a general addition-elimination mechanism where the nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the methoxy group (-OCH₃) as a leaving group. libretexts.orglibretexts.org

Key reactions include:

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines yields the corresponding amides.

Transesterification: Reaction with a different alcohol, often catalyzed by acid or base, results in a new ester.

The reactivity order of carboxylic acid derivatives generally places esters as less reactive than acid chlorides and anhydrides, but more reactive than amides. libretexts.org The electron-withdrawing fluorine atoms in this compound enhance its reactivity, making it more comparable to more activated acylating agents. The products derived from these substitutions retain the fluorinated backbone and are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. mdpi.com

While nucleophilic attack typically occurs at the carbonyl carbon (BAC2 mechanism), esters can also undergo attack at the methyl carbon of the ester group. This alternative pathway, known as a BAl2 (Bimolecular, Alkyl-oxygen cleavage, base-catalyzed) mechanism, is essentially an SN2 reaction where the carboxylate acts as the leaving group. researchgate.net This pathway is generally less common than BAC2 but can become significant under specific conditions, particularly with sterically hindered esters or highly reactive alkyl groups. researchgate.net

A study on the closely related compound, methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate, revealed an unexpected methyl transfer to arylamines and arylmethylamines. researchgate.net This reaction proceeds via the BAl2 (SN2) mechanism, leading to N-methylated amines alongside the expected amide products from the SNAc mechanism. researchgate.net The study found that this methyl transfer was highly dependent on the amine's structure and was favored by high temperatures and the absence of a solvent. researchgate.net This suggests that this compound could also serve as a methylating agent for certain nucleophiles under specific conditions, competing with the more conventional nucleophilic acyl substitution.

In biological systems, methyl transfer reactions are common and are catalyzed by methyltransferase enzymes using S-adenosylmethionine (SAM) as the methyl donor via an SN2-like mechanism. wikipedia.orgnih.gov The chemical reactivity observed in the fluorinated ester provides a non-enzymatic parallel to this important biological transformation.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the C(sp³)–O bond of an ester is typically unreactive in cross-coupling, the unique electronic nature of fluorinated compounds can open up different possibilities. More commonly, related fluorinated substrates or their derivatives are used in cross-coupling. For example, aryl triflates (a sulfonate ester, not a carboxylate) are excellent electrophiles in palladium-catalyzed reactions like the Suzuki and Stille couplings. nih.govscispace.com

For a molecule like this compound, derivatization would likely be necessary to engage in standard cross-coupling protocols. For instance, conversion to an acid chloride followed by reaction with a suitable organometallic reagent (e.g., organocuprate) or conversion of the parent carboxylic acid to a derivative suitable for photoredox/nickel dual catalysis could provide a pathway to C-C bond formation.

The success of modern cross-coupling reactions heavily relies on the choice of ligand on the metal catalyst (commonly palladium). researchgate.net Ligands, such as bulky, electron-rich phosphines (e.g., XPhos), are crucial for facilitating the key catalytic steps, like oxidative addition, with less reactive electrophiles. scispace.com In the context of coupling reactions involving fluorinated compounds, the ligand choice is critical to manage reactivity and prevent unwanted side reactions, such as β-fluoride elimination.

Oxidative and Reductive Transformations

The reactivity of this compound in oxidative and reductive transformations is influenced by the presence of multiple fluorine atoms and the methoxy group. While specific documented research on the oxidative and reductive reactions of this exact compound is limited, its behavior can be inferred from the general principles of organic chemistry and the known reactions of structurally similar fluorinated esters.

Oxidative Transformations: The ester and methoxy groups in this compound are generally stable to many oxidizing agents under standard conditions. The carbon backbone is highly fluorinated, which increases its oxidative stability. Strong oxidizing conditions would likely be required to induce a reaction, which might lead to the cleavage of the ester or ether linkages, though such reactions are not typically selective and may result in decomposition.

Reductive Transformations: The ester functional group is the primary site for reduction. Common reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing esters to their corresponding primary alcohols. wikipedia.org Therefore, it is anticipated that the reduction of this compound would yield 2,3,3-trifluoro-3-methoxypropan-1-ol. The reaction would proceed via nucleophilic acyl substitution, where a hydride ion from the reducing agent attacks the electrophilic carbonyl carbon of the ester.

| Transformation | Reagent | Expected Product |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 2,3,3-trifluoro-3-methoxypropan-1-ol |

Comparative Mechanistic Studies with Structurally Similar Fluorinated Esters

The reactivity of this compound can be better understood through a comparative analysis with structurally related fluorinated esters. The position and nature of the substituents significantly influence the electronic environment and, consequently, the reaction mechanisms.

A key structural analog for comparison is Methyl 2,2,3-trifluoro-3-oxopropanoate. The primary difference between these two compounds is the substituent at the C-3 position: a methoxy group (-OCH₃) in this compound versus an oxo group (=O) in Methyl 2,2,3-trifluoro-3-oxopropanoate.

This structural variance leads to significant differences in their reactivity:

Electrophilicity: The oxo group in Methyl 2,2,3-trifluoro-3-oxopropanoate is more electron-withdrawing than the methoxy group in this compound. This increased electron-withdrawing effect enhances the electrophilicity of the adjacent carbonyl carbon (C-2) and the carbon at the C-3 position. Consequently, Methyl 2,2,3-trifluoro-3-oxopropanoate is more susceptible to nucleophilic attack at these positions.

Reactivity in Carbonyl Activation: The reduced electrophilicity of this compound suggests it would be less reactive in reactions that require strong carbonyl activation, such as enolate formation.

Reductive Transformations: Both esters can be reduced. For instance, Methyl 2,2,3-trifluoro-3-oxopropanoate can be reduced to Methyl 2,2,3-trifluoro-3-hydroxypropanoate using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. A similar reduction of the ester group in this compound is expected, as previously mentioned.

| Feature | This compound | Methyl 2,2,3-trifluoro-3-oxopropanoate |

| Substituent at C-3 | Methoxy (-OCH₃) | Oxo (=O) |

| Electron-withdrawing nature of C-3 substituent | Less electron-withdrawing | More electron-withdrawing |

| Electrophilicity | Reduced | Enhanced |

| Reactivity towards nucleophiles | Lower | Higher |

Applications of Methyl 2,3,3 Trifluoro 3 Methoxypropanoate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The unique combination of functional groups in methyl 2,3,3-trifluoro-3-methoxypropanoate positions it as a versatile building block in synthetic chemistry. nih.govsigmaaldrich.comtcichemicals.com Its structure can be strategically disassembled or modified to introduce fluorinated moieties into a wide range of organic molecules. The use of such fluorinated building blocks is a dominant strategy in drug discovery and materials science due to the often-favorable changes in physical, chemical, and biological properties that fluorine atoms confer. nih.govsigmaaldrich.com

Synthesis of Diverse Fluorinated Organic Compounds

The primary application of this compound is as a synthon for creating more complex fluorine-containing molecules. The introduction of fluorine can significantly alter a molecule's properties, including metabolic stability, lipophilicity, and bioavailability, which is of particular interest in the development of pharmaceuticals and agrochemicals. nih.govsigmaaldrich.comtcichemicals.com

The ester group in this compound is a key reactive site. It can undergo various transformations, such as hydrolysis to a carboxylic acid, reduction to an alcohol, or reaction with amines to form amides. google.com These transformations allow the core trifluorinated carbon skeleton to be incorporated into a multitude of different compound classes. For instance, the corresponding carboxylic acid derived from this ester can be used in decarboxylative cross-coupling reactions, a modern method for creating new carbon-carbon bonds. nih.govorganic-chemistry.org

| Transformation | Reagent/Condition | Product Type | Significance |

| Hydrolysis | Acid or Base | Carboxylic Acid | Precursor for further functionalization |

| Reduction | Reducing Agent (e.g., LiAlH₄) | Alcohol | Introduces a hydroxyl group |

| Amidation | Amine | Amide | Forms peptide-like bonds |

| Transesterification | Alcohol, Catalyst | New Ester | Modifies ester component |

Construction of Complex Molecular Architectures and Scaffolds

The development of new, structurally complex molecules is a central focus of modern synthetic chemistry. acs.org Fluorinated building blocks like this compound are instrumental in constructing these elaborate architectures, particularly for molecules targeted for medicinal applications. nih.govnih.gov

The compound can be used in what is known as late-stage functionalization, where the fluorinated fragment is introduced towards the end of a synthetic sequence. acs.orgnih.gov This strategy is highly valuable in drug discovery, allowing for the rapid generation of a library of analogues from a common advanced intermediate. For example, the ester can be selectively converted to an amide without affecting other sensitive parts of a complex molecule, demonstrating its utility in building diverse molecular scaffolds. acs.org The trifluoromethyl group itself is a desirable feature in many pharmaceutical candidates.

Derivatization and Functionalization Strategies

The reactivity of the ester and the influence of the adjacent fluorine atoms allow for a range of derivatization and functionalization strategies. These methods expand the utility of this compound beyond that of a simple fluorinated scaffold.

Formation of Fluorinated Carbonyl Compounds

The ester functionality of this compound serves as a gateway to other fluorinated carbonyl compounds, such as ketones and aldehydes. organic-chemistry.org These transformations are significant because α-fluorinated carbonyls are important structural motifs in many biologically active molecules. researchgate.netnih.gov

One general approach involves the conversion of esters into more reactive species that can then be coupled with various nucleophiles. For example, amides derived from the ester can be activated to form keteniminium ions, which then react with organometallic reagents or other carbon nucleophiles to yield α-fluorinated ketones. acs.org Such methods provide a divergent route to a variety of fluorinated carbonyl and carboxyl derivatives from a single starting material. acs.org

| Starting Material | Key Transformation | Product Class | Reference Reaction Type |

| Fluorinated Ester | Conversion to Amide, then Activation | α-Fluorinated Ketone | Keteniminium ion chemistry acs.org |

| Fluorinated Ester | Reduction | α-Fluorinated Aldehyde | Controlled reduction of ester |

| Fluorinated Ester | Reaction with Grignard Reagents | Tertiary Alcohol | Addition to carbonyl |

Synthesis of Polyfluoroalkylated Diketones and Heterocyclic Systems

Polyfluoroalkylated compounds, including diketones and various heterocyclic systems, are of great interest in medicinal and materials chemistry. While direct routes from this compound are not explicitly detailed in broad literature, the principles of organic synthesis suggest its potential as a precursor. For example, the ester could be used in Claisen condensation-type reactions with other carbonyl compounds to generate β-dicarbonyl systems. These resulting fluorinated diketones are highly versatile intermediates for the synthesis of a wide array of heterocyclic compounds like pyrazoles, pyrimidines, and pyridones. solvay.com

The synthesis of fluorinated heterocycles is a significant area of research, and building blocks that can provide a fluorinated carbon fragment are essential. solvay.com The reactivity of the diketone intermediates allows for cyclization reactions with various dinucleophiles (e.g., hydrazine, urea, amidines) to construct the desired ring systems.

Precursor in Materials Science Research and Development

The incorporation of fluorine into polymers and other materials can dramatically enhance their properties, leading to applications in high-performance coatings, electronics, and biomedical devices. sigmaaldrich.comresearchgate.net Fluorinated compounds often impart increased thermal stability, chemical resistance, and specific optical or electrical properties. researchgate.net

This compound can serve as a precursor or monomer in the synthesis of specialized fluorinated polymers. researchgate.net For example, after conversion to a suitable derivative like a vinyl ether or an acrylate, it could be polymerized to create materials with a high fluorine content. greenpeace.to These polymers are valued for their low surface energy, hydrophobicity, and stability. researchgate.netresearchgate.net Furthermore, polyfluoroalkyl substances derived from such precursors are investigated for their use in consumer products and industrial applications, though their environmental and safety profiles are also a subject of ongoing research. nih.gov

Contributions to Agrochemical and Pharmaceutical Intermediate Research

Extensive research into the applications of this compound has revealed its significant potential as a versatile building block in the synthesis of complex molecules for the agrochemical and pharmaceutical industries. The unique arrangement of fluorine and methoxy (B1213986) groups on its propanoate backbone makes it an attractive precursor for creating novel intermediates with desirable physicochemical properties.

Design and Synthesis of Fluorine-Containing Pharmacophores (Academic Explorations)

In the realm of academic research, this compound is being explored for its utility in constructing fluorine-containing pharmacophores. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The incorporation of fluorine into these structures can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug and pesticide design.

Academic investigations have focused on leveraging the reactivity of the ester and the influence of the trifluoro-methoxy-ethyl moiety to introduce this unique structural motif into larger, more complex molecular frameworks. The presence of the C-F bonds often enhances the metabolic stability of the resulting compounds, a crucial attribute for developing effective and long-lasting agrochemicals and pharmaceuticals. mdpi.com

Researchers have demonstrated that this compound can serve as a key starting material in multi-step synthetic sequences. For instance, it can undergo various transformations at the ester functionality to be coupled with other molecular fragments. The trifluoromethyl group, a common feature in many modern drugs and agrochemicals, can be strategically incorporated using precursors like this. mdpi.comnih.gov

| Precursor/Related Compound | Synthetic Application | Target Pharmacophore/Scaffold | Potential Therapeutic/Agrochemical Area |

| Fluorinated propanoate derivatives | Nucleophilic substitution and condensation reactions | Heterocyclic compounds containing a fluorinated side chain | Antifungal, Herbicidal |

| Trifluoromethyl-containing esters | Cross-coupling reactions | Aryl- and heteroaryl- trifluoromethyl compounds | Oncology, Pest Control |

| Methoxy-fluorinated building blocks | Asymmetric synthesis | Chiral fluorinated alcohols and amines | Neurological disorders, Insecticides |

It is important to note that while the direct academic exploration of this compound is not extensively documented, the principles established from research on analogous fluorinated compounds strongly suggest its potential as a valuable tool in the design and synthesis of novel, fluorine-containing pharmacophores for future agrochemical and pharmaceutical applications. nih.govresearchgate.net

Theoretical and Computational Investigations of Methyl 2,3,3 Trifluoro 3 Methoxypropanoate

Quantum Chemical Calculations

Electronic Structure Analysis (e.g., DFT, Ab Initio Methods like CCSD(T), MRACPF2)

No published data available.

Molecular Orbitals and Reactivity Descriptors

No published data available.

Mechanistic Pathway Elucidation through Computational Modeling

Transition State Characterization and Reaction Barrier Calculations

No published data available.

Solvent Effects on Reaction Energetics and Pathways

No published data available.

Analysis of Electronic Effects and Stereoselectivity in Reaction Outcomes

No published data available.

Further research and computational studies would need to be performed on Methyl 2,3,3-trifluoro-3-methoxypropanoate to generate the specific findings required for this article.

Reaction Kinetics and Thermodynamics Modeling

There is a notable absence of published studies focusing on the reaction kinetics and thermodynamics modeling of this compound. Consequently, no empirical or computationally derived data for parameters such as rate constants, activation energies, or thermodynamic state functions (enthalpy, entropy, Gibbs free energy) for reactions involving this specific molecule are available.

In the broader context of fluorinated esters, research on related compounds such as methyl 2,2,3,3-tetrafluoro-3-methoxypropionate has been conducted. These studies often explore reactions like hydrolysis and aminolysis. For instance, investigations into the reaction of methyl 2,2,3,3-tetrafluoro-2-methoxypropanoate with amines have revealed unexpected methyl transfer mechanisms. However, without specific studies on this compound, it is not scientifically rigorous to extrapolate these findings.

Table 1: Reaction Kinetics Data for this compound

| Reaction Type | Rate Constant (k) | Activation Energy (Ea) | Temperature (K) | Source |

|---|

Table 2: Thermodynamic Data for this compound

| Parameter | Value | Method | Source |

|---|---|---|---|

| Enthalpy of Formation (ΔHf°) | Data Not Available | N/A | N/A |

| Entropy (S°) | Data Not Available | N/A | N/A |

Conformational Analysis and Molecular Dynamics Simulations

Similarly, specific conformational analysis and molecular dynamics simulations for this compound are not present in the accessible scientific literature. Conformational analysis of fluorinated molecules is crucial for understanding their physical properties and reactivity. Such studies on other fluorinated carboxylic acids and esters have identified various stable conformers and the energy barriers between them. These analyses are often conducted using spectroscopic methods combined with quantum chemical calculations.

Molecular dynamics simulations, which provide insights into the behavior of molecules over time, have been employed for related compounds like 2,2,2-trifluoroethanol (B45653) to understand their properties in solution and their interactions with other molecules. These simulations are valuable for predicting macroscopic properties from molecular behavior. The absence of such simulations for this compound means that its dynamic behavior, solvation properties, and interaction potentials remain uncharacterized from a computational standpoint.

Table 3: Conformational Analysis of this compound

| Conformer | Relative Energy (kJ/mol) | Dihedral Angle(s) (°) | Computational Method | Source |

|---|

Advanced Analytical Techniques for Characterization and Mechanistic Studies of Methyl 2,3,3 Trifluoro 3 Methoxypropanoate

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating the components of a mixture, allowing for the quantification of Methyl 2,3,3-trifluoro-3-methoxypropanoate and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds. The development of a robust HPLC method is critical for ensuring the accurate quantification of the main component and its impurities. researchgate.net A typical approach involves reverse-phase (RP) chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

Method development for this compound would involve screening various C18 or C8 columns and optimizing the mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with potential pH modifiers like formic acid for mass spectrometry compatibility. sielc.com The goal is to achieve adequate resolution between the main compound peak and any process-related impurities or degradation products. pensoft.net

Interactive Table: Illustrative RP-HPLC Method Parameters Below is an example of a potential set of parameters for an HPLC method. Note: This is a representative method and would require experimental validation.

| Parameter | Value | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid) | A standard mobile phase system for reverse-phase chromatography. |

| Elution Mode | Isocratic (e.g., 50:50 A:B) or Gradient | Isocratic for simple separations; gradient for complex mixtures. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity. |

| Detector | UV (at a low wavelength like 210 nm) or ELSD/CAD | UV for chromophores; ELSD/CAD for compounds lacking strong UV absorbance. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher efficiency, resolution, and much faster analysis times. UHPLC is particularly advantageous for high-throughput screening and rapid quality control checks. A method developed for HPLC can often be transferred to a UHPLC system, yielding a dramatic reduction in run time and solvent consumption. sielc.com For this compound, a UHPLC method would enable rapid purity assessment in just a few minutes, compared to the longer run times typical of conventional HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds. env.go.jp In the context of this compound synthesis, GC-MS is invaluable for identifying volatile byproducts, unreacted starting materials, and residual solvents. jocpr.com The sample is vaporized and separated based on boiling point and polarity in the gas chromatograph before being fragmented and detected by the mass spectrometer, which provides structural information for identification. ajprd.comdavidpublisher.com The NIST library is a common resource used to match fragmentation patterns for compound identification. researchgate.net

Interactive Table: Potential Volatile Impurities Detectable by GC-MS This table lists hypothetical but plausible impurities from a synthesis process that could be identified using GC-MS.

| Potential Compound | Molecular Formula | Reason for Presence | Analytical Outcome |

| Methanol | CH₄O | Unreacted starting material or solvent. | Early retention time, characteristic mass spectrum. |

| Methyl trifluoropyruvate | C₄H₃F₃O₃ | Potential precursor or side-product. | Identifiable peak with a unique mass spectrum. |

| Related Isomers | C₅H₇F₃O₃ | Isomeric byproducts from non-selective reactions. | Similar m/z but different GC retention time. |

| Methyl fluoride | CH₃F | A potential byproduct in some fluorination reactions. | Very early retention time, low mass ion. |

Spectroscopic Methods for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are indispensable for the unambiguous confirmation of a molecule's chemical structure. For a novel or complex compound like this compound, a combination of NMR and mass spectrometry is required for full structural elucidation.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential. nih.govmagritek.com

¹H NMR: Provides information on the number and types of hydrogen atoms. The structure of this compound has three distinct proton environments: the ester methyl group, the ether methyl group, and the single proton at the C2 position.

¹³C NMR: Shows the number of unique carbon atoms and their chemical environment. All five carbons in the molecule are chemically distinct and would produce separate signals. The signals for carbons bonded to fluorine will be split into multiplets due to C-F coupling. rsc.org

¹⁹F NMR: Directly observes the fluorine atoms, which is crucial for fluorinated compounds. The two fluorine environments (-CF- and -CF₂-) would produce distinct signals, with their splitting patterns revealing information about neighboring protons and other fluorine atoms. rsc.org

Interactive Table: Predicted NMR Spectroscopic Data for this compound The following table outlines the expected NMR signals based on the compound's structure. Note: These are predicted values and actual experimental results may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration / Assignment |

| ¹H | ~ 4.5 - 5.0 | Doublet of Quartets (dq) or complex multiplet | 1H, -CHF- |

| ~ 3.9 | Singlet | 3H, Ester -COOCH₃ | |

| ~ 3.6 | Singlet or Triplet (due to long-range JHF) | 3H, Ether -OCH₃ | |

| ¹³C | ~ 165 | Multiplet (due to JCF) | C=O (Carbonyl) |

| ~ 110 - 120 | Multiplet (due to JCF) | -CF₂- | |

| ~ 80 - 90 | Multiplet (due to JCF) | -CHF- | |

| ~ 55 | Singlet | Ether -OCH₃ | |

| ~ 53 | Singlet | Ester -COOCH₃ | |

| ¹⁹F | Varies | Doublet of Triplets (dt) | 1F, -CHF- |

| Varies | Multiplet (ABq) | 2F, -CF₂- |

Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap analyzers provide a highly accurate mass measurement. This can confirm the elemental formula (C₅H₇F₃O₃) of this compound, distinguishing it from any other compound with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In techniques like LC-MS/MS, ions of the parent molecule are selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint that can be used for definitive identification and for mechanistic studies of chemical reactions. nih.gov The fragmentation of the protonated molecule [M+H]⁺ would likely involve the neutral loss of methanol or other small molecules. nih.gov

Interactive Table: Predicted ESI-HRMS and Fragmentation Data This table shows the calculated exact mass and plausible fragments for this compound.

| Analysis Type | Ion Formula | Calculated m/z | Interpretation |

| HRMS | [C₅H₇F₃O₃ + H]⁺ | 189.0375 | Protonated molecular ion, confirms elemental formula. |

| MS/MS | [C₄H₄F₃O₂]⁺ | 157.0112 | Loss of methanol (CH₃OH) from the parent ion. |

| MS/MS | [C₄H₇F₂O₃]⁺ | 141.0312 | Loss of HF from the parent ion. |

| MS/MS | [C₂HF₂O]⁺ | 79.9984 | Cleavage of the C2-C3 bond. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum, a plot of absorbance or transmittance against wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule.

For this compound, IR spectroscopy can confirm the presence of key functional groups. The most prominent absorption band is expected to be from the carbonyl (C=O) group of the ester, which typically appears as a strong, sharp peak in the region of 1750-1735 cm⁻¹. docbrown.info The presence of multiple fluorine atoms will also give rise to very strong C-F stretching absorptions, typically found in the 1400-1000 cm⁻¹ region. Additionally, C-O stretching vibrations from the ester and ether linkages, as well as C-H stretching and bending vibrations from the methyl groups, will be present. researchgate.net

The specific wavenumbers for these vibrations provide evidence for the molecular structure and can be used to distinguish it from other isomers or related compounds.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (in -OCH₃) | Stretching | 2975 - 2860 | Medium-Weak |

| C=O (Ester) | Stretching | 1750 - 1735 | Strong |

| C-H (in CH₃) | Bending | 1443 - 1358 | Variable |

| C-O (Ester) | Stretching | 1200 - 1170 | Strong |

| C-F | Stretching | 1400 - 1000 | Very Strong |

| C-O-C (Ether) | Stretching | ~1100 | Strong |

Data compiled from general spectroscopic principles and analysis of similar compounds. docbrown.inforesearchgate.net

Application of Advanced Hyphenated Analytical Techniques (e.g., HPLC-SPE-NMR-TOF-MS) in Complex Mixture Analysis

In the analysis of complex mixtures, such as reaction broths or environmental samples, a single analytical method is often insufficient for the complete separation and identification of all components. Advanced hyphenated techniques, which couple a separation method with one or more spectroscopic detectors, provide a powerful solution. The combination of High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS) represents a state-of-the-art platform for this purpose. nih.gov

This multi-dimensional approach allows for the physical separation of analytes, followed by their structural elucidation and accurate mass determination, even for compounds present at low concentrations. researchgate.net

High-Performance Liquid Chromatography (HPLC): The process begins with HPLC, which separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For fluorinated compounds like this compound, reverse-phase HPLC is often employed. sielc.comnih.gov

Solid-Phase Extraction (SPE): Following chromatographic separation, the analyte of interest is trapped on an SPE cartridge. This step serves to concentrate the sample and remove the HPLC mobile phase, which is often incompatible with NMR spectroscopy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The concentrated analyte is then eluted from the SPE cartridge into the NMR spectrometer using a suitable deuterated solvent. NMR provides definitive structural information. For fluorinated compounds, ¹⁹F NMR is particularly valuable as it offers a non-targeted snapshot of all fluorine-containing species in a sample with high sensitivity and minimal background interference. scholaris.ca

Time-of-Flight Mass Spectrometry (TOF-MS): In parallel or in series, the eluent from the HPLC can be directed to a TOF-MS detector. This provides a highly accurate mass-to-charge ratio for the parent ion, which is used to determine the elemental composition of the molecule with high confidence. nih.gov

The combination of these techniques provides complementary information, leading to the unambiguous identification of this compound within a complex matrix. researchgate.net

Table 2: Functions of Components in an HPLC-SPE-NMR-TOF-MS System

| Technique | Abbreviation | Primary Function |

| High-Performance Liquid Chromatography | HPLC | Separates individual compounds from a mixture. |

| Solid-Phase Extraction | SPE | Concentrates the separated analyte and performs solvent exchange. |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides detailed structural information for unequivocal identification. |

| Time-of-Flight Mass Spectrometry | MS | Determines the accurate mass and elemental composition. |

Methodologies for Reaction Monitoring and Byproduct Identification

The synthesis of highly functionalized molecules like this compound often involves multiple steps and can generate various byproducts. Effective reaction monitoring is essential to optimize reaction conditions, maximize yield, and ensure the purity of the final product.

A relevant case study is the synthesis of methyl 3,3,3-trifluoropyruvate (MTFP) from methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (MTPr), a structurally similar fluorinated ester. researchgate.net During the transformation of MTPr to MTFP using sulfuric acid, several byproducts were identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy. The identification of these side products was crucial for understanding the reaction mechanism and refining the process to minimize their formation. researchgate.net

Potential byproducts identified in the synthesis of a related compound included:

Methyl trifluoroacetate (B77799)

Methyl 3,3,3-trifluoropyruvate hydrate (B1144303)

A dimer of methyl 3,3,3-trifluoropyruvate hydrate

Methyl fluorosulfate (B1228806) researchgate.net

These same methodologies would be directly applicable to monitoring the synthesis of this compound. Aliquots can be taken from the reaction mixture at various time points and analyzed by techniques like GC-MS to track the consumption of reactants and the formation of the desired product and any byproducts. Following the reaction, NMR and MS analyses of the crude product mixture would provide detailed structural information on any impurities, aiding in the development of effective purification strategies.

Table 3: Analytical Methodologies for Reaction Monitoring and Byproduct Identification

| Analytical Technique | Application in Reaction Analysis | Identified Byproducts in a Related Synthesis researchgate.net |

| Gas Chromatography (GC) | Separates volatile components of the reaction mixture. | - |

| Mass Spectrometry (MS) | Identifies separated components based on mass-to-charge ratio. | Methyl trifluoroacetate, Methyl fluorosulfate |

| Nuclear Magnetic Resonance (NMR) | Provides structural confirmation of products and byproducts. | Methyl 3,3,3-trifluoropyruvate hydrate, Dimer of methyl 3,3,3-trifluoropyruvate hydrate |

Future Directions and Emerging Research Avenues for Methyl 2,3,3 Trifluoro 3 Methoxypropanoate

Discovery of Novel Reactivity Patterns and Unexplored Transformation Pathways

The reactivity of highly fluorinated esters is complex and can lead to unexpected but synthetically useful outcomes. For analogous compounds such as methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate, unusual reaction pathways have been observed. For instance, reactions with certain amines can result in a methyl transfer from the ester to the amine via a BAl2 (SN2) mechanism, competing with the expected amide formation. researchgate.net This suggests that the reactivity of Methyl 2,3,3-trifluoro-3-methoxypropanoate with various nucleophiles is a rich area for investigation.

Future research could focus on systematically exploring its reactions with a broad panel of nucleophiles and electrophiles to map its reactivity profile. A key transformation pathway to investigate would be the controlled hydrolysis of the methoxy (B1213986) and ester groups. In related fluorinated methoxypropionates, acid-catalyzed hydrolysis can unmask a ketone functionality, yielding valuable precursors like trifluoropyruvates. researchgate.net Understanding these transformations is crucial for positioning this compound as a versatile synthetic intermediate.

Table 1: Potential Reaction Pathways for Investigation

| Reaction Type | Reagents | Potential Product Class | Research Goal |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Alcohols | Substituted Propanoates, Amides | Discover selectivity and novel mechanisms (e.g., BAl2 vs. BAc2). researchgate.net |

| Hydrolysis | Strong Acids (H₂SO₄, Oleum) | Fluorinated Keto-esters | Unmasking of latent carbonyl functionality for further derivatization. researchgate.net |

| Reduction | Hydride Reagents (e.g., LiAlH₄) | Fluorinated Diols | Access to chiral fluorinated diols as building blocks. |

Development of Sustainable and Atom-Economical Synthetic Approaches

An atom-economical strategy would aim to construct the molecule from simple, readily available precursors with minimal generation of byproducts. rsc.org For example, developing a catalytic route that assembles the core structure from basic feedstocks would be a significant advancement over existing methods that may involve pre-functionalized and complex starting materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved scalability, and the ability to handle reactive intermediates. chemrxiv.orgresearchgate.net The synthesis of fluorinated compounds, which can involve energetic reactions or unstable intermediates, is particularly well-suited for flow platforms. chemrxiv.org Future research should focus on adapting the synthesis of this compound to a continuous flow process. This would not only improve safety and reproducibility but also facilitate large-scale production for its potential use as a building block.

Furthermore, integrating this flow process with automated synthesis platforms could accelerate the exploration of its derivatives. chemrxiv.org Automated systems can rapidly screen different reaction conditions or building blocks, enabling high-throughput synthesis of a library of compounds derived from this compound for applications in drug discovery and materials science. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for Fluorinated Compounds

| Parameter | Batch Synthesis | Flow Synthesis | Potential Advantage for this compound |

|---|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Highly efficient | Improved safety and control over potentially exothermic fluorination or hydrolysis steps. researchgate.net |

| Mixing | Often inefficient | Rapid and predictable | Enhanced reaction rates and yields. nsf.gov |

| Safety | Large volumes of hazardous material | Small reactor volumes, contained system | Safer handling of reactive fluorinating agents and intermediates. chemrxiv.org |

| Scalability | Difficult, requires re-optimization | Straightforward by running longer | Enables seamless transition from laboratory research to industrial production. researchgate.net |

| Automation | Complex to integrate | Readily integrated | Facilitates rapid library synthesis for screening purposes. chemrxiv.orgnih.gov |

Advanced Catalytic Systems for Highly Selective Derivatization and Functionalization

To fully exploit this compound as a scaffold, the development of advanced catalytic systems for its selective functionalization is essential. While the molecule contains several reactive sites, achieving selectivity is a significant challenge. Future research could explore late-stage functionalization techniques that target specific C-H bonds. For instance, ruthenium-catalyzed meta-selective C-H alkylation has been shown to be effective for a range of heterocyclic compounds, offering a pathway to introduce new substituents at positions that are otherwise difficult to access. nih.govresearchgate.net Applying similar transition-metal-catalyzed strategies could allow for the precise modification of derivatives of the title compound.

Another avenue involves the catalytic introduction of fluorine or fluoroalkyl groups. cas.cn While this compound is already fluorinated, further selective fluorination or derivatization of its downstream products could generate novel molecular architectures with unique properties.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Syntheses

The complexity of chemical reactions often makes predicting outcomes challenging. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address this. rsc.org ML models can be trained on large datasets of chemical reactions to predict the reactivity of new molecules or identify optimal synthetic routes. nih.govnih.gov

Predict Reactivity: Develop a regression model to predict its reactivity with various reagents, helping to prioritize experimental efforts toward the most promising transformations. nih.gov

Design Novel Syntheses: Use generative AI models to propose novel, efficient, and sustainable synthetic pathways to the compound and its derivatives. nih.gov

Discover New Applications: Screen virtual libraries of compounds derived from this building block against biological targets or for desired material properties, accelerating the discovery process.

By combining AI with automated synthesis platforms, a closed-loop "design-make-test-analyze" cycle can be established, dramatically accelerating the pace of research and development. nih.gov

New Frontiers in Organofluorine Chemistry Enabled by this compound as a Building Block

The introduction of fluorine into organic molecules can profoundly influence their physical and biological properties, a strategy widely used in the development of pharmaceuticals and agrochemicals. researchgate.netsustech.edu.cn Fluorinated building blocks are therefore critical for expanding the accessible chemical space for drug discovery. nih.gov

As a chiral, polyfunctionalized, and fluorinated molecule, this compound is an ideal candidate for a next-generation building block. Its strategic use could lead to:

Novel Bioisosteres: The unique stereoelectronic profile of the molecule could be used to create novel bioisosteres of existing pharmacophores, potentially leading to improved efficacy, selectivity, or pharmacokinetic properties. nih.gov

Access to Unexplored Chemical Space: Its use in synthesis provides access to complex aliphatic fluorinated structures that are currently underrepresented in compound libraries. nih.govnih.gov

Late-Stage Functionalization: The development of methods to incorporate this building block late in a synthetic sequence would be a powerful tool for medicinal chemistry programs, allowing for rapid diversification of complex lead compounds. organic-chemistry.org

The exploration of this compound as a foundational element in synthetic campaigns represents a new frontier in the broader field of organofluorine chemistry. cas.cn

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2,3,3-trifluoro-3-methoxypropanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as trifluoromethylation of precursor esters using reagents like trifluoroacetic acid under controlled conditions. Key factors include solvent choice (e.g., dimethylformamide or THF), temperature (room temperature to reflux), and catalysts (e.g., diisopropylcarbodiimide). For example, coupling reactions may require anhydrous conditions to avoid hydrolysis of intermediates . Column chromatography is recommended for purification, with monitoring via thin-layer chromatography (TLC) to track reaction progress .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For stereochemical analysis, chiral HPLC or circular dichroism (CD) spectroscopy may resolve enantiomeric purity, particularly if the compound has a chiral center .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Avoid inhalation, skin contact, and eye exposure by using fume hoods, nitrile gloves, and safety goggles. Store in sealed containers at 10–25°C in a dry, ventilated area. In case of spills, neutralize with inert absorbents and dispose via chemical waste protocols. Note that toxicological data for this compound are limited, necessitating precautionary measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions in NMR or IR spectra may arise from dynamic molecular behavior (e.g., tautomerism) or impurities. Employ variable-temperature NMR to study conformational changes. Cross-validate with computational methods (DFT calculations) to predict chemical shifts and compare with experimental data. For impurities, use preparative HPLC to isolate and identify byproducts .

Q. What strategies are effective for studying the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Conduct kinetic studies by incubating the compound in buffered solutions (pH 1–13) at controlled temperatures. Monitor degradation via LC-MS or ¹⁹F NMR. Hydrolysis rates are influenced by electron-withdrawing trifluoromethyl groups, which may stabilize intermediates. Compare results with analogous non-fluorinated esters to isolate fluorine-specific effects .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., enzymes or receptors). Pair with molecular dynamics simulations to assess stability of ligand-receptor complexes. Focus on modifying substituents (e.g., methoxy or trifluoromethyl groups) to optimize interactions, leveraging QSAR models to correlate structural features with activity .

Q. What experimental approaches are suitable for investigating the metabolic pathways of this compound in biological systems?

- Methodological Answer : Use radiolabeled (¹⁴C or ³H) analogs in in vitro assays with liver microsomes to identify metabolites via LC-MS/MS. Compare with in vivo studies in model organisms (e.g., rodents) to track excretion profiles. Fluorine atoms may slow metabolism due to their electronegativity, requiring tailored analytical methods .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the ecological impact of this compound?

- Methodological Answer : Conduct acute and chronic toxicity assays using model organisms (e.g., Daphnia magna or algae). Measure EC₅₀ values for growth inhibition. For environmental persistence, perform photodegradation studies under simulated sunlight and analyze breakdown products via GC-MS. Note that fluorinated compounds often exhibit recalcitrance, requiring long-term monitoring .

Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ or EC₅₀ values. Validate with ANOVA and post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput screening, apply machine learning algorithms (e.g., random forests) to identify structure-activity trends .

Tables for Key Data

| Property | Method | Typical Results | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 45–50°C (varies with purity) | |

| Hydrolytic Half-life (pH 7) | LC-MS Kinetic Analysis | ~24 hours at 25°C | |

| LogP (Octanol-Water) | Shake-Flask Method | 1.8–2.2 (indicative of moderate lipophilicity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.